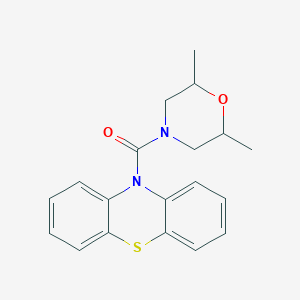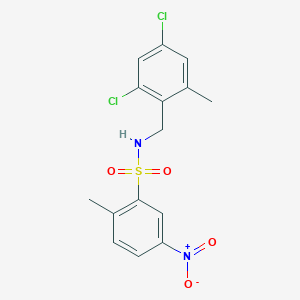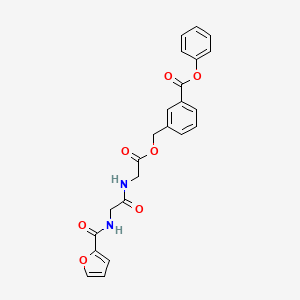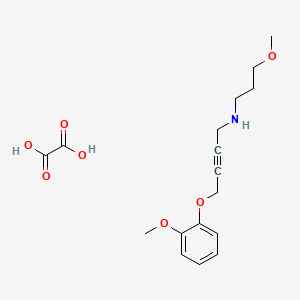![molecular formula C21H15BrClN3O B4146551 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4146551.png)
7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol
Overview
Description
7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol is a complex organic compound with a unique structure that includes a quinoline core substituted with bromophenyl, pyridinylamino, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-[(3-bromophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol: Similar structure but with a methyl group instead of a chloro group.
7-[(2-bromophenyl)(2-pyridinylamino)methyl]-8-quinolinol: Similar structure but with the bromophenyl group in a different position.
Uniqueness
The uniqueness of 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[(3-bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O/c22-14-6-3-5-13(11-14)19(26-18-8-1-2-9-24-18)16-12-17(23)15-7-4-10-25-20(15)21(16)27/h1-12,19,27H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXAAGPALKKPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=CC=C2)Br)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4146474.png)
![3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one](/img/structure/B4146477.png)
![6-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4146483.png)
![2-(4-tert-butylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4146486.png)

![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B4146497.png)



![2-benzyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4146543.png)
![1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4146559.png)
![3-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4146569.png)
![3-[3-(4-isopropylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4146576.png)

